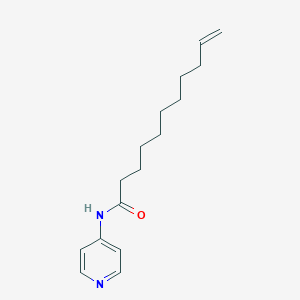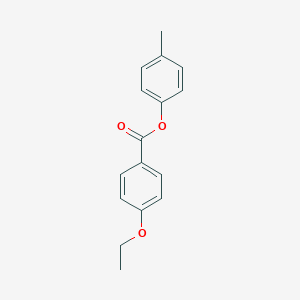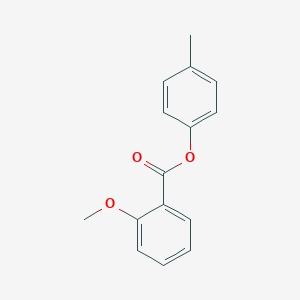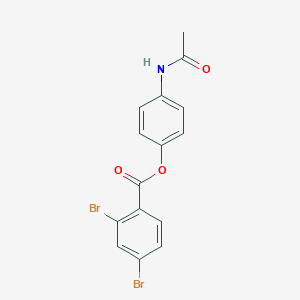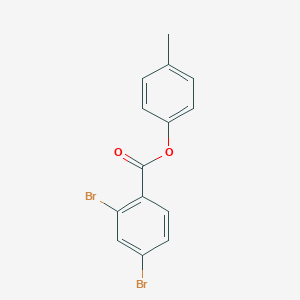
N-(3-chlorophenyl)-2-(1-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(1-naphthyl)acetamide, also known as N-(3-chloro-1-phenylpropyl)-2-naphthamide or N-CPN, is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN has been studied for its potential use in various research applications. One such application is as a potential anti-inflammatory agent. Studies have shown that N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another potential application for N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN is as a cancer therapeutic agent. Studies have shown that N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN is not fully understood. However, studies have suggested that it may act by modulating various signaling pathways within cells. For example, N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN has been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN in lab experiments is its high purity and good yields. Additionally, it has been shown to have potential for use in various research applications. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN. One potential direction is to further investigate its mechanism of action and signaling pathways. This may lead to the development of more targeted therapies for inflammation and cancer.
Another potential direction is to investigate the potential use of N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN in combination with other drugs or therapies. For example, it may be used in combination with chemotherapy to enhance its effectiveness.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-(1-naphthyl)acetamide(3-chlorophenyl)-2-(1-naphthyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. Its synthesis method yields a high purity product with good yields. N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN has been studied for its potential use as an anti-inflammatory and cancer therapeutic agent. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways within cells. N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN involves the reaction of 3-chloroacetophenone with 1-naphthylamine in the presence of an acid catalyst. The resulting product is then purified through recrystallization. This method has been reported to yield a high purity product with good yields.
Propriétés
Formule moléculaire |
C18H14ClNO |
|---|---|
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H14ClNO/c19-15-8-4-9-16(12-15)20-18(21)11-14-7-3-6-13-5-1-2-10-17(13)14/h1-10,12H,11H2,(H,20,21) |
Clé InChI |
DLHVJBRRHVCMRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC(=CC=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate](/img/structure/B290885.png)



